2-{[2-(5-Fluoro-4-methylpyridine-2-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}-4-methylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(5-Fluoro-4-methylpyridine-2-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}-4-methylpyrimidine is a complex organic compound that features a unique structure combining pyridine, pyrrolidine, and pyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(5-Fluoro-4-methylpyridine-2-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}-4-methylpyrimidine typically involves multiple steps, starting from commercially available precursors. One common approach is to begin with the synthesis of the 5-fluoro-4-methylpyridine-2-carbonyl intermediate, which can be achieved through a series of reactions including halogenation and carbonylation .
The next step involves the formation of the octahydrocyclopenta[c]pyrrol moiety, which can be synthesized through cyclization reactions under specific conditions. The final step is the coupling of the pyridine and pyrrolidine intermediates with the 4-methylpyrimidine moiety, often using a palladium-catalyzed cross-coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{[2-(5-Fluoro-4-methylpyridine-2-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}-4-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
2-{[2-(5-Fluoro-4-methylpyridine-2-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}-4-methylpyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{[2-(5-Fluoro-4-methylpyridine-2-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}-4-methylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-methylpyridine: A simpler analog with similar structural features.
4-Methylpyrimidine: Shares the pyrimidine moiety but lacks the complex structure.
Octahydrocyclopenta[c]pyrrol: Contains the cyclopentane and pyrrolidine rings but without the additional functional groups.
Uniqueness
What sets 2-{[2-(5-Fluoro-4-methylpyridine-2-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}-4-methylpyrimidine apart is its unique combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C20H23FN4O2 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
[3a-[(4-methylpyrimidin-2-yl)oxymethyl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-(5-fluoro-4-methylpyridin-2-yl)methanone |
InChI |
InChI=1S/C20H23FN4O2/c1-13-8-17(23-9-16(13)21)18(26)25-10-15-4-3-6-20(15,11-25)12-27-19-22-7-5-14(2)24-19/h5,7-9,15H,3-4,6,10-12H2,1-2H3 |
InChI Key |
VYFBBEGIBDKCCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)OCC23CCCC2CN(C3)C(=O)C4=NC=C(C(=C4)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.